Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester
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Overview
Description
Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester is a chemical compound known for its unique structure and properties. This compound is often used as a fragrance ingredient in various products due to its pleasant aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester typically involves the esterification of cyclopropanecarboxylic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalysts to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and other consumer products.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester: Known for its use in pyrethrin insecticides.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, ester with 2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one: Used in various industrial applications.
Uniqueness
Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its use as a fragrance ingredient sets it apart from other similar compounds that may have different applications .
Properties
CAS No. |
676532-44-8 |
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Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
[2-[(E)-3,5-dimethylhex-3-en-2-yl]oxy-2-methylpropyl] cyclopropanecarboxylate |
InChI |
InChI=1S/C16H28O3/c1-11(2)9-12(3)13(4)19-16(5,6)10-18-15(17)14-7-8-14/h9,11,13-14H,7-8,10H2,1-6H3/b12-9+ |
InChI Key |
ZYIJXTQXQNXPSH-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/C(C)OC(C)(C)COC(=O)C1CC1 |
Canonical SMILES |
CC(C)C=C(C)C(C)OC(C)(C)COC(=O)C1CC1 |
Origin of Product |
United States |
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